4-[(4-Cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-2-ethyl-6-methylpyrimidine
Description
4-[(4-Cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-2-ethyl-6-methylpyrimidine is a complex organic compound that features a unique combination of heterocyclic structures
Properties
IUPAC Name |
4-[(4-cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-2-ethyl-6-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6S/c1-3-14-19-11(2)10-15(20-14)24-17-22-21-16(23(17)13-4-5-13)12-6-8-18-9-7-12/h6-10,13H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIAZBCPIVMIRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC(=N1)SC2=NN=C(N2C3CC3)C4=CC=NC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-2-ethyl-6-methylpyrimidine typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the 1,2,4-Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with formamide or other suitable reagents.
Attachment of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Formation of the Pyrimidine Core: The pyrimidine ring is typically synthesized through condensation reactions involving β-dicarbonyl compounds and amidines.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes. Catalysts and reagents would be chosen to minimize cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine or triazole rings, potentially leading to partially or fully hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the heterocyclic nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, aryl halides, under basic or acidic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Hydrogenated Derivatives: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its heterocyclic structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound is of interest due to its potential interactions with biological macromolecules. It can serve as a ligand in the study of enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. The presence of the triazole and pyrimidine rings suggests possible applications in the development of antiviral, antibacterial, and anticancer agents.
Industry
Industrially, the compound can be used in the development of new materials with specific electronic or photophysical properties, given its heterocyclic nature.
Mechanism of Action
The mechanism of action of 4-[(4-Cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-2-ethyl-6-methylpyrimidine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The pyridine and pyrimidine rings can interact with nucleic acids or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-2-methylpyrimidine
- 4-[(4-Cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-2-ethyl-5-methylpyrimidine
Uniqueness
The unique combination of the cyclopropyl, pyridine, triazole, and pyrimidine rings in 4-[(4-Cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-2-ethyl-6-methylpyrimidine provides a distinct set of chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
